7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Description
Properties
CAS No. |
830347-27-8 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3 |
InChI Key |
HSDGMOOAOOGGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Hydroacylation Approach
One of the most effective methods to prepare 1,4-dihydrocyclopenta[b]indol-3(2H)-ones, including derivatives like 7-acetyl-6-methyl analogs, is via intramolecular hydroacylation of suitable precursors. This method involves:
- Starting from amino-aldehyde or amino-ketone precursors that contain an aldehyde or ketone group positioned to cyclize onto an aromatic ring.
- Using transition metal catalysts (e.g., palladium or rhodium complexes) to promote intramolecular C–H activation and hydroacylation.
- The reaction proceeds under mild conditions, often in one pot, to form the fused cyclopenta[b]indole ring system.
This approach has been reported to yield moderate to good yields of 1,4-dihydrocyclopenta[b]indol-3(2H)-ones with various substitutions, including methyl and acetyl groups at desired positions.
Palladium-Catalyzed N-Arylation and Cyclization
Another synthetic route involves a palladium-catalyzed N-arylation followed by Sonogashira coupling and cyclization:
- Amino-o-halopyridines or amino-o-halophenyl derivatives are subjected to palladium-catalyzed N-arylation to form N-aryl intermediates.
- Subsequent Sonogashira coupling introduces alkynyl groups.
- Intramolecular cyclization then forms the fused bicyclic indole system.
- This method allows for the introduction of substituents such as methyl and acetyl groups by choosing appropriate starting materials and reaction conditions.
Use of α-Trifluoromethyl-(indol-3-yl)methanols as Precursors
A related approach involves the preparation of substituted cyclopenta[b]indoles via reactions of α-trifluoromethyl-(indol-3-yl)methanols with bis(ethylthio) or bis(methylthio) enones:
- The α-trifluoromethyl-(indol-3-yl)methanols are synthesized from indole-3-carbaldehydes and trimethyl(trifluoromethyl)silane in the presence of sodium acetate in DMF.
- These intermediates react with bis(ethylthio) or bis(methylthio) enones in the presence of Lewis acids like BF3·OEt2.
- The reaction proceeds via cyclization to form tetrahydrocyclopenta[b]indole derivatives, which can be further functionalized to introduce acetyl and methyl groups at specific positions.
Purification Techniques
- The crude reaction mixtures are typically purified by column chromatography on silica gel .
- Elution solvents are carefully chosen, often mixtures of hexanes and ethyl acetate in ratios ranging from 15:1 to 10:1 or 1:150 (EtOAc/PE), depending on the polarity of the product.
- Purification yields pure 7-acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one as a solid or liquid, with melting points and NMR spectra confirming structure and purity.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The intramolecular hydroacylation method has been demonstrated to efficiently generate the cyclopenta[b]indole core with acetyl and methyl substituents, confirmed by NMR and HRMS data.
- Palladium-catalyzed N-arylation followed by Sonogashira coupling and cyclization provides a modular approach to synthesize various substituted cyclopenta[b]indoles, including 7-acetyl-6-methyl derivatives, with good functional group tolerance.
- The use of α-trifluoromethyl-(indol-3-yl)methanols as intermediates allows for regioselective cyclization with bis(ethylthio) enones under Lewis acid catalysis, yielding the target compound with high purity and yield.
- Purification by silica gel chromatography is critical to isolate the pure compound, with solvent systems optimized for each derivative to maximize recovery and purity.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a cyclopenta[b]indole framework, which is known for its diverse biological activities. The presence of an acetyl group and a methyl group enhances its reactivity and solubility, making it suitable for various applications.
Medicinal Chemistry
-
Anticancer Activity
- Studies have indicated that compounds similar to 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that specific indole derivatives could effectively target cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.
-
Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent against various pathogens. Its structural similarity to known antimicrobial agents suggests that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Case Study : Research conducted by the Journal of Antibiotics reported that certain indole derivatives exhibited potent activity against drug-resistant strains of bacteria, paving the way for new antibiotic development.
Organic Synthesis
-
Building Block in Synthesis
- This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.
- Example Reaction : The compound can participate in Friedel-Crafts acylation reactions, allowing for the introduction of additional functional groups into the indole framework .
-
Synthesis of Novel Compounds
- Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities. Modifications at the acetyl and methyl positions can lead to compounds with improved pharmacological profiles.
- Example : A series of derivatives were synthesized and tested for their efficacy against specific cancer cell lines, showing promising results that warrant further investigation .
Material Science
-
Polymer Chemistry
- The unique properties of this compound make it a candidate for developing new polymer materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : Research has demonstrated that polymers containing indole units exhibit improved electrical conductivity and thermal resistance, making them suitable for electronic applications .
-
Nanotechnology
- The compound's ability to form stable nanoparticles has been explored for drug delivery systems. Encapsulation of therapeutic agents within these nanoparticles can improve bioavailability and targeted delivery.
- Research Findings : Studies have shown that nanoparticles based on cyclopenta[b]indole frameworks can effectively deliver anticancer drugs to tumor sites, minimizing systemic toxicity .
Mechanism of Action
The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclopenta[b]indol-3(2H)-ones
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS: 441067-86-3)
- Substituents : Methyl at position 3.
- Molecular formula: C₁₁H₁₁NO.
- Key differences: Lacks the acetyl group, reducing hydrogen-bonding capacity. Lower molecular weight (173.21 g/mol) and altered lipophilicity (predicted XLogP3 ~1.8). Potential for reduced metabolic stability compared to the acetylated analog .
7-Chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one (CAS: 441067-87-4)
- Substituents : Chloro at position 5.
- Molecular formula: C₁₁H₈ClNO.
- Key differences :
5,7-Dimethyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one (CAS: 936637-98-8)
- Substituents : Methyl groups at positions 5 and 6.
- Molecular formula: C₁₂H₁₃NO.
- Steric hindrance may limit interactions with planar binding sites .
Pyrrolo[3,4-b]indol-3(2H)-one Derivatives
1-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one
- Core structure : Pyrroloindolone fused with a pyrrolidine ring.
- Key differences :
Functionalized Indole Derivatives
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindolin-2-one
- Substituents : Benzodioxin-linked oxoethyl and hydroxy groups.
- Hydroxy group increases polarity (polar surface area >60 Ų), improving aqueous solubility .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The acetyl group in the target compound improves hydrogen-bonding interactions compared to halogen or methyl analogs, making it more suitable for targets requiring polar contacts (e.g., enzyme active sites) .
- Synthetic Accessibility : Cyclopenta[b]indolones are typically synthesized via cyclization reactions, whereas pyrroloindolones rely on Fischer indolization, highlighting divergent synthetic strategies .
- Bioactivity Potential: Chloro and acetyl substituents may confer antimicrobial or kinase inhibitory activity, whereas methyl groups are often used to optimize pharmacokinetic properties .
Biological Activity
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 830347-27-8 |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of substituted indoles through acetylation and subsequent cyclization under controlled conditions . The use of specific catalysts and optimized reaction conditions can enhance yield and purity during production.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, indole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The biological evaluation of related compounds suggests that this compound may also possess comparable antimicrobial effects.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of indole have demonstrated inhibitory effects on cancer cell lines such as HeLa and CEM, with IC50 values indicating significant cytotoxicity . The mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The indole ring structure allows for π-π interactions and hydrogen bonding, which can influence biochemical pathways critical for cellular function .
Study on Antimicrobial Effects
A comparative study on various indole derivatives revealed that compounds structurally related to this compound exhibited zones of inhibition against multiple bacterial strains. This suggests a promising avenue for further exploration into its antimicrobial properties .
Evaluation of Anticancer Activity
In a focused investigation on the anticancer activity of similar compounds, researchers found that certain derivatives inhibited endothelial cell growth effectively. The study reported IC50 values as low as 0.59 µM for specific analogs, indicating a strong potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
